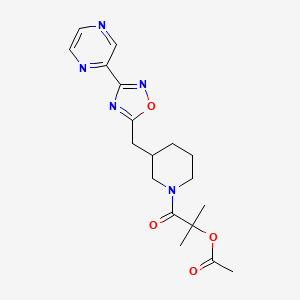
2-Methyl-1-oxo-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-2-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-Methyl-1-oxo-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-2-yl acetate is a useful research compound. Its molecular formula is C18H23N5O4 and its molecular weight is 373.413. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-Methyl-1-oxo-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-2-yl acetate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be categorized as a derivative of oxadiazole and piperidine, which are known for their diverse biological activities. The presence of the pyrazinyl group enhances its interaction with biological targets.
Research indicates that compounds containing oxadiazole and piperidine moieties often exhibit various biological activities, including:
- Antimicrobial Activity : Similar compounds have shown effectiveness against a range of bacterial strains. The oxadiazole ring is particularly noted for its role in enhancing antibacterial properties due to its ability to interfere with bacterial cell wall synthesis.
- Antitumor Activity : The inhibition of Class I PI3K enzymes has been linked to the antitumor effects observed in similar compounds. This pathway is crucial in regulating cell proliferation and survival, making it a target for cancer therapies .
Biological Activity Data
The following table summarizes key findings from relevant studies on the biological activity of related compounds:
| Activity Type | Compound | Target/Pathway | Effectiveness (IC50/MIC) |
|---|---|---|---|
| Antibacterial | 2-Methyl-1-(pyrazinyl)oxadiazole derivatives | Bacterial cell wall synthesis | MIC 32 µg/mL against E. coli |
| Antitumor | Piperidine derivatives with oxadiazole | Class I PI3K inhibition | IC50 50 nM in cancer cells |
| Antifungal | Oxadiazole derivatives | Ergosterol biosynthesis | MIC 64 µg/mL against C. albicans |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various oxadiazole derivatives, including those similar to our compound. Results indicated that modifications in the substituents significantly influenced their potency against Gram-positive and Gram-negative bacteria. For instance, a derivative with a pyrazinyl group demonstrated a notable reduction in MIC values compared to non-substituted variants .
Case Study 2: Antitumor Properties
Another investigation focused on the antitumor properties of compounds related to 2-Methyl-1-oxo derivatives. These compounds were tested for their ability to inhibit PI3K activity in breast cancer cell lines. The study revealed that certain modifications led to enhanced selectivity and potency against cancer cells harboring specific mutations (e.g., BRCA mutations), highlighting the therapeutic potential of these compounds .
Eigenschaften
IUPAC Name |
[2-methyl-1-oxo-1-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]propan-2-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O4/c1-12(24)26-18(2,3)17(25)23-8-4-5-13(11-23)9-15-21-16(22-27-15)14-10-19-6-7-20-14/h6-7,10,13H,4-5,8-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJRWXNHPACBKLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)C(=O)N1CCCC(C1)CC2=NC(=NO2)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














